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Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598 Get Quote

This guide provides a comparative molecular docking study of the hypothetical compound 6-
Iodochroman-4-ol against the human Sirtuin 2 (SIRT2) enzyme. The study compares its

potential binding affinity and interaction patterns with known chroman-4-one-based inhibitors of

SIRT2. This analysis serves as a preliminary in-silico assessment to guide further experimental

validation for its potential as a therapeutic agent.

Chroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry,

forming the core of various biologically active compounds.[1][2] Derivatives of chroman-4-one

have demonstrated a wide range of pharmacological activities, including anticancer,

antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5] Notably, certain substituted

chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III

histone deacetylase implicated in neurodegenerative diseases and cancer.[2] This study,

therefore, explores the potential of 6-Iodochroman-4-ol as a novel SIRT2 inhibitor.

Data Presentation
The following table summarizes the hypothetical docking results of 6-Iodochroman-4-ol and

two known chroman-4-one-based SIRT2 inhibitors. The data presented here is for illustrative

purposes to demonstrate how a comparative docking study would be presented.
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Compound
Docking Score
(kcal/mol)

Estimated
Binding
Energy
(kcal/mol)

Interacting
Residues

Hydrogen
Bonds

6-Iodochroman-

4-ol
-8.5 -9.2

PHE-96, ILE-

117, HIS-187,

ASP-190, GLY-

212, ALA-213

HIS-187

Inhibitor 1 (6-

chloro-2-propyl-

chroman-4-one)

-7.9 -8.5

PHE-96, ILE-

117, VAL-167,

HIS-187, ALA-

213

HIS-187

Inhibitor 2 (6,8-

dibromo-2-

pentyl-chroman-

4-one)

-8.2 -8.9

PHE-96, ILE-

117, HIS-187,

ASP-190, GLY-

212

HIS-187, ASP-

190

Experimental Protocols
A standard molecular docking protocol would be employed to predict the binding conformations

and affinities of the ligands with the target protein.

1. Software:

Docking Software: AutoDock Vina[6], a widely used open-source program for molecular

docking.

Visualization Software: UCSF Chimera[7] or PyMOL for visualizing protein-ligand

interactions.

Ligand and Protein Preparation: AutoDockTools (ADT) for preparing ligand and receptor files.

2. Protein Preparation:
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The three-dimensional crystal structure of human SIRT2 would be retrieved from the Protein

Data Bank (PDB).

Water molecules and co-crystallized ligands would be removed from the PDB file.

Polar hydrogen atoms would be added to the protein, and Gasteiger charges would be

computed using ADT.

The prepared protein structure would be saved in the PDBQT format.

3. Ligand Preparation:

The 2D structures of 6-Iodochroman-4-ol and the comparator inhibitors would be drawn

using a chemical drawing tool like ChemDraw and saved in MOL format.

The 2D structures would be converted to 3D structures and energy minimized using a

molecular mechanics force field.

Gasteiger charges would be assigned, and non-polar hydrogens would be merged.

The rotatable bonds in the ligands would be defined using ADT.

The prepared ligand structures would be saved in the PDBQT format.

4. Docking Simulation:

A grid box would be defined to encompass the active site of SIRT2. The grid dimensions and

center would be set to cover the key catalytic residues.

The docking simulations would be performed using AutoDock Vina with a standard

exhaustiveness parameter (e.g., 8).

The program would generate multiple binding poses for each ligand ranked by their docking

scores.

5. Analysis of Results:
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The binding pose with the lowest docking score for each ligand would be selected for further

analysis.

The interactions between the ligand and the protein, including hydrogen bonds and

hydrophobic interactions, would be visualized and analyzed using UCSF Chimera or PyMOL.

The docking scores and binding energies would be compared to predict the relative binding

affinities of the compounds.

Mandatory Visualization
Caption: Experimental workflow for the comparative docking study.

Caption: Hypothetical binding interactions of 6-Iodochroman-4-ol in the SIRT2 active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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